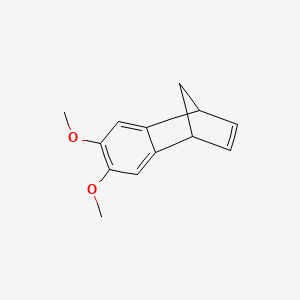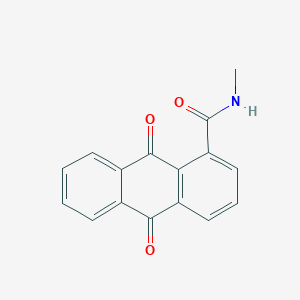
2-(Ethanesulfinyl)-D-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethanesulfinyl)-D-tryptophan is an organic compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and features an ethanesulfinyl group attached to the indole ring of the tryptophan molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-D-tryptophan typically involves the introduction of the ethanesulfinyl group to the tryptophan molecule. This can be achieved through various synthetic routes, including:
Sulfoxidation: The reaction of tryptophan with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Oxidation: The use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethanesulfinyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The ethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 2-(Ethanesulfonyl)-D-tryptophan.
Reduction: 2-(Ethylthio)-D-tryptophan.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethanesulfinyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethanesulfinyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethanesulfonyl)-D-tryptophan: An oxidized form with a sulfonyl group.
2-(Ethylthio)-D-tryptophan: A reduced form with a sulfide group.
2-(Methylsulfinyl)-D-tryptophan: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-(Ethanesulfinyl)-D-tryptophan is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55326-01-7 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-ethylsulfinyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O3S/c1-2-19(18)12-9(7-10(14)13(16)17)8-5-3-4-6-11(8)15-12/h3-6,10,15H,2,7,14H2,1H3,(H,16,17)/t10-,19?/m1/s1 |
Clé InChI |
FLINSDBWCRIQLV-VTZGEWFSSA-N |
SMILES isomérique |
CCS(=O)C1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
SMILES canonique |
CCS(=O)C1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
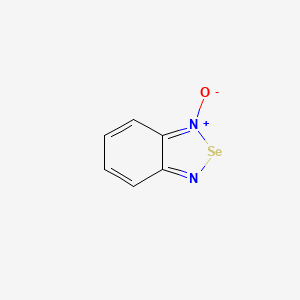
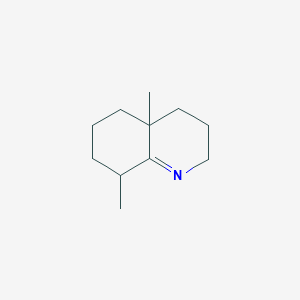
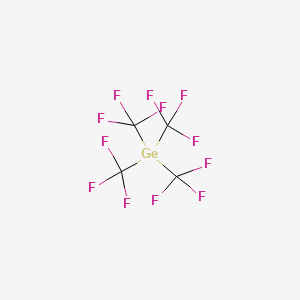
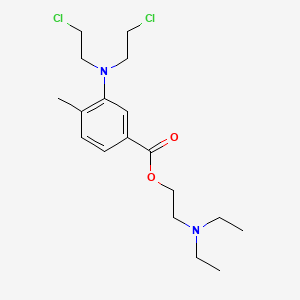
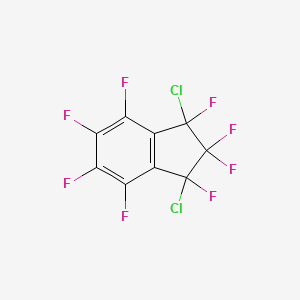
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
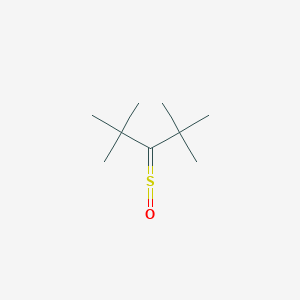
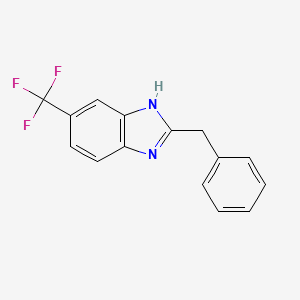

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
